molecular formula C4H7NO2 B3044219 1-Aminocyclopropane-2,2,3,3-d4-carboxylic acid CAS No. 84392-07-4

1-Aminocyclopropane-2,2,3,3-d4-carboxylic acid

Cat. No.: B3044219
CAS No.: 84392-07-4
M. Wt: 105.13 g/mol
InChI Key: PAJPWUMXBYXFCZ-LNLMKGTHSA-N
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Description

1-Aminocyclopropane-2,2,3,3-d4-carboxylic acid is a deuterated analog of 1-aminocyclopropane-1-carboxylic acid. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine. The deuterium atoms replace the hydrogen atoms in the cyclopropane ring, providing a distinct mass difference that can be detected using various analytical techniques.

Mechanism of Action

Target of Action

The primary target of 1-Aminocyclopropane-1-carboxylic acid-d4 (ACC-d4) is the N-methyl-D-aspartate (NMDA) receptor glycine modulatory site . ACC-d4 mimics the effects of glycine on the NMDA receptor ion channel and blocks 3H-glycine binding to rat forebrain membrane .

Mode of Action

ACC-d4 acts as a partial agonist at the NMDA receptor glycine modulatory site . It mimics the effects of glycine, a neurotransmitter, on the NMDA receptor ion channel, thereby influencing the transmission of neuronal signals .

Biochemical Pathways

ACC-d4 is involved in the biosynthesis of the plant hormone ethylene . It is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) . This process is known as the Yang cycle . ACC-d4 also plays a signaling role independent of ethylene biosynthesis .

Pharmacokinetics

It is known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs . This could potentially influence the absorption, distribution, metabolism, and excretion (ADME) properties of ACC-d4, impacting its bioavailability .

Result of Action

ACC-d4 has several effects at the molecular and cellular levels. It serves as a precursor for the plant hormone ethylene, regulating a wide range of developmental processes and responses to biotic and abiotic stresses . It also exhibits ethylene-independent signaling, playing a critical role in pollination and seed production . In the mammalian nervous system, ACC-d4 acts as a partial agonist at the NMDA receptor glycine modulatory site, influencing neuronal signal transmission .

Action Environment

The action of ACC-d4 can be influenced by various environmental factors. For instance, soil microorganisms can use ACC as a source of nitrogen and carbon . Incubating soils with ACC has been shown to induce the gene abundance encoding ACC-deaminases, potentially promoting plant growth and stress tolerance . Furthermore, the efficacy and stability of ACC-d4 could be affected by factors such as temperature, pH, and the presence of other chemical substances in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Aminocyclopropane-2,2,3,3-d4-carboxylic acid can be synthesized through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Aminocyclopropane-2,2,3,3-d4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives or other oxidized products.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted amino acids with various functional groups.

Scientific Research Applications

1-Aminocyclopropane-2,2,3,3-d4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Applied in the synthesis of labeled compounds for various industrial applications.

Comparison with Similar Compounds

1-Aminocyclopropane-2,2,3,3-d4-carboxylic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in analytical studies and research applications.

Properties

IUPAC Name

1-amino-2,2,3,3-tetradeuteriocyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c5-4(1-2-4)3(6)7/h1-2,5H2,(H,6,7)/i1D2,2D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJPWUMXBYXFCZ-LNLMKGTHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1(C(=O)O)N)([2H])[2H])[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84392-07-4
Record name 1-AMINOCYCLOPROPANE-2,2,3,3-D4-CARBOXYLIC ACID
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Aminocyclopropane-2,2,3,3-d4-carboxylic acid
Reactant of Route 2
1-Aminocyclopropane-2,2,3,3-d4-carboxylic acid
Reactant of Route 3
1-Aminocyclopropane-2,2,3,3-d4-carboxylic acid
Reactant of Route 4
1-Aminocyclopropane-2,2,3,3-d4-carboxylic acid
Reactant of Route 5
1-Aminocyclopropane-2,2,3,3-d4-carboxylic acid
Reactant of Route 6
1-Aminocyclopropane-2,2,3,3-d4-carboxylic acid

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